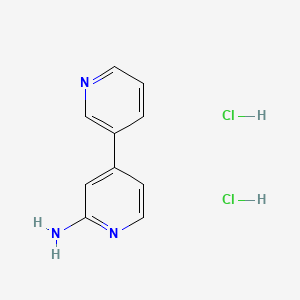

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple nitrogen-containing rings. The IUPAC name 4-pyridin-3-ylpyridin-2-amine;dihydrochloride accurately reflects the compound's structural components, where the primary pyridine ring bears an amino substituent at the 2-position and a secondary pyridine ring attached at the 4-position through the 3-position of the second ring. This naming convention clearly delineates the positional relationships between the functional groups and ring systems.

The compound is registered under PubChem CID 91647556 with the molecular formula C10H11Cl2N3, indicating the presence of ten carbon atoms, eleven hydrogen atoms, two chlorine atoms, and three nitrogen atoms in its complete structure. Alternative nomenclature includes the designation as a dihydrochloride salt, which specifies the protonation state and counterion association. The systematic naming also incorporates the bipyridyl structural motif, which represents a fundamental building block in coordination chemistry and materials science applications.

The Chemical Abstracts Service registry number 1803609-33-7 provides an additional unique identifier for this specific salt form, distinguishing it from the free base form of the compound. Synonym designations include DXC60933 and AKOS026742401, which represent commercial catalog identifiers used by chemical suppliers for procurement and inventory management purposes. The comprehensive nomenclature system ensures unambiguous identification of this specific chemical entity across various scientific databases and commercial platforms.

Molecular Structure Analysis: X-ray Crystallography and DFT Studies

The molecular structure of this compound exhibits distinctive geometric features that have been elucidated through advanced analytical techniques. X-ray crystallographic studies of related bipyridyl systems provide valuable insights into the conformational preferences and intermolecular interactions characteristic of this structural class. The parent compound 4-(Pyridin-3-yl)pyridin-2-amine demonstrates a non-planar arrangement between the two pyridine rings, with dihedral angles typically ranging from 20 to 85 degrees depending on the crystalline environment and hydrogen bonding patterns.

Density Functional Theory calculations using B3LYP/6-311G+(d,p) level of theory have been employed to investigate the electronic properties and nucleophilicity behavior of related pyridine systems. These computational studies reveal that the presence of an amino group significantly enhances the electron density distribution within the pyridine ring system, resulting in increased nucleophilic character compared to unsubstituted pyridine derivatives. The calculated Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy values provide quantitative measures of the compound's reactivity and electronic properties.

The molecular geometry optimization studies indicate that the amino group adopts a planar configuration with respect to the pyridine ring, facilitating conjugation between the nitrogen lone pair electrons and the aromatic π-system. This conjugative interaction contributes to the observed bathochromic shifts in ultraviolet-visible absorption spectra and influences the compound's chemical reactivity patterns. The calculated bond lengths and angles conform to expected values for substituted pyridine systems, with carbon-nitrogen bond distances ranging from 1.33 to 1.39 Ångströms.

Crystallographic analysis of analogous bipyridyl compounds reveals characteristic intermolecular interactions, including carbon-hydrogen to nitrogen hydrogen bonding that forms extended chain structures in the solid state. These non-covalent interactions contribute to the stability of the crystalline lattice and influence the compound's physical properties such as melting point and solubility characteristics. The crystal structures typically exhibit monoclinic or triclinic space groups with centrosymmetric arrangements that accommodate the geometric constraints imposed by the bipyridyl framework.

Protonation State and Tautomeric Forms in Aqueous Media

The protonation behavior of this compound in aqueous media represents a complex equilibrium system involving multiple nitrogen sites with distinct basicity characteristics. The compound contains three nitrogen atoms capable of protonation: two pyridine nitrogens and one amino nitrogen, each exhibiting different proton affinities based on their electronic environments and steric accessibility. The pKa values for related aminopyridine systems provide guidance for understanding the protonation sequence and relative basicities of these sites.

The dihydrochloride salt form indicates that the compound exists in a diprotonated state under acidic conditions, with both pyridine nitrogens serving as protonation sites due to their enhanced basicity in the presence of the electron-donating amino substituent. The pKa of 2-aminopyridine is reported as 6.86, suggesting that the amino-substituted pyridine ring exhibits significantly higher basicity compared to the unsubstituted pyridine moiety. This differential basicity results in a sequential protonation mechanism where the amino-substituted pyridine nitrogen is protonated first, followed by the second pyridine nitrogen at lower pH values.

Tautomeric equilibria involving the amino group represent another important aspect of the compound's behavior in aqueous solution. The amino group can exist in equilibrium between its neutral form and various protonated states, depending on the solution pH and ionic strength. Under physiological pH conditions, the compound likely exists as a mixture of mono- and diprotonated species, with the distribution depending on the specific pKa values of each nitrogen site.

The environmental pH significantly influences the compound's solubility characteristics, with the protonated forms exhibiting enhanced water solubility due to increased ionic character and favorable hydration interactions. This pH-dependent solubility behavior has important implications for biological applications and pharmaceutical formulations, where controlled release and bioavailability often depend on the protonation state of active compounds. The compound's ability to form stable hydrated complexes through hydrogen bonding with water molecules further contributes to its aqueous solution chemistry.

Comparative Analysis with Related Pyridine-Pyrimidine Hybrid Systems

The structural characteristics of this compound can be systematically compared with related heterocyclic systems to understand the influence of ring substitution patterns and heteroatom positioning on molecular properties. The compound 4-(Pyridin-3-yl)pyrimidin-2-amine represents a closely related analog where one pyridine ring is replaced by a pyrimidine moiety. This structural modification introduces an additional nitrogen atom into the ring system, significantly altering the electronic properties and hydrogen bonding capabilities.

Comparative analysis reveals that pyrimidine-containing analogs typically exhibit enhanced π-electron deficiency compared to their bipyridyl counterparts, resulting in modified nucleophilicity patterns and coordination behavior. The compound 4-(Pyridin-3-yl)pyrimidin-2-amine demonstrates a molecular weight of 172.19 grams per mole with a melting point range of 189-193 degrees Celsius, contrasting with the higher molecular weight of 244.12 grams per mole for the dihydrochloride salt form of the bipyridyl analog.

Structural studies of N-(Pyridin-3-yl)pyridin-2-amine, which lacks the amino substitution, provide insights into the electronic effects of the amino group on the bipyridyl framework. This unsubstituted analog exhibits different conformational preferences and crystal packing arrangements due to the absence of the electron-donating amino substituent and its associated hydrogen bonding capabilities. The molecular weight of 171.20 grams per mole for this compound highlights the contribution of the amino group to the overall molecular mass and chemical functionality.

The series of compounds including 2-(Pyridin-3-yl)propan-2-amine and related alkyl-substituted derivatives demonstrate the influence of alkyl chain length and branching on molecular conformation and biological activity. These comparative studies reveal that the rigid bipyridyl framework provides enhanced structural stability and predictable geometric relationships compared to more flexible alkyl-linked systems. The crystallographic data for these related compounds contribute to a comprehensive understanding of structure-activity relationships within this chemical class.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C10H11Cl2N3 | 244.12 | Not specified | Bipyridyl framework with amino substitution |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | C9H8N4 | 172.19 | 189-193 | Pyridine-pyrimidine hybrid with amino group |

| N-(Pyridin-3-yl)pyridin-2-amine | C10H9N3 | 171.20 | Not specified | Unsubstituted bipyridyl system |

| 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | 152.19 | Not specified | Flexible alkyl linker with tertiary amine |

Properties

IUPAC Name |

4-pyridin-3-ylpyridin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3.2ClH/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9;;/h1-7H,(H2,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVGPCYDGVIRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Guanidine Cyclization of 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

One of the most documented methods involves the reaction of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one with guanidine salts under basic conditions in alcoholic solvents.

| Parameter | Details |

|---|---|

| Starting Material | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one |

| Reagents | Guanidine carbonate or guanidine hydrochloride, sodium hydroxide |

| Solvent | 2-Butanol or n-butanol |

| Temperature | 85°C to 120°C |

| Reaction Time | 6 to 24 hours |

| Yield | 88% to 90% |

| Work-up | Concentration, filtration, washing with water, drying, and column chromatography |

| Product | 4-(Pyridin-3-yl)pyridin-2-amine (free base) |

Reaction Conditions and Observations:

- The reaction proceeds by refluxing the mixture of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and guanidine carbonate or guanidine hydrochloride with sodium hydroxide in butanol solvents.

- Higher temperatures (up to 120°C) favor better yields and crystallinity.

- The product is isolated by filtration of the precipitated solid, washed with water, and dried under vacuum.

- Purification via column chromatography can be employed to obtain a pale yellow crystalline product.

- NMR and mass spectrometry confirm the structure and purity of the compound.

Palladium-Catalyzed Amination

An alternative method involves palladium-catalyzed amination of pyridinyl substrates:

| Parameter | Details |

|---|---|

| Catalyst | Tris-(dibenzylideneacetone)dipalladium(0) (Pd2dba3) |

| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) |

| Base | Sodium t-butoxide |

| Additives | 2,6-Di-tert-butyl-4-methylphenol (BHT) |

| Solvent | 1,4-Dioxane |

| Temperature | 100°C |

| Reaction Time | 17 hours |

| Yield | Complete conversion reported |

| Work-up | Washing with MeOH, DMF, DCM, drying in vacuo |

- This method is used for coupling aminopyrimidines with pyridinyl substrates to form the desired amine.

- The reaction is conducted under inert atmosphere with a palladium catalyst and bulky phosphine ligand to facilitate C-N bond formation.

- LC-MS analysis confirms full conversion to product after reaction.

- The method is suitable for solid-phase synthesis and resin-bound substrates, indicating versatility.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The placement of pyridinyl groups (e.g., 3-yl vs. 2-yl) significantly influences electronic properties and binding interactions.

- Functional Groups : The pyrrolidine and piperidine substituents in analogs enhance lipophilicity, which may improve blood-brain barrier penetration .

Physicochemical Properties

Dihydrochloride salts are commonly employed to improve aqueous solubility. For example:

- 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has a GHS classification of "unclassified," indicating low acute toxicity but requiring standard handling precautions .

- 4-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS 847666-49-3) requires first-aid measures for inhalation or skin contact, similar to other pyridine derivatives .

Pharmacological Activity

- Kinase Inhibition : Pexidartinib hydrochloride (a pyridine-based kinase inhibitor) shares structural motifs with the target compound, implying possible activity in oncology or autoimmune disorders .

- Receptor Targeting : Piperidine- and pyrrolidine-substituted pyridines (e.g., ) are prevalent in CNS drug design due to their affinity for neurotransmitter receptors .

Biological Activity

4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride, also known as B1406646, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features two pyridine rings connected by an amine group, which contributes to its unique pharmacological properties. Its chemical formula is with a molecular weight of approximately 249.12 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.76 | Induction of apoptosis through mitochondrial pathways |

| U937 (Acute Monocytic Leukemia) | 0.79 | Inhibition of cell proliferation |

| PANC-1 (Pancreatic Cancer) | 1.5 | Modulation of cell cycle regulators |

These findings suggest that the compound may act as a potent inhibitor of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown activity against:

- Bcr-Abl Kinase : A critical target in chronic myeloid leukemia (CML), where it acts as a selective inhibitor.

- Glycogen Synthase Kinase 3 (GSK3) : Implicated in various signaling pathways related to cancer and neurodegeneration.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding : The compound binds to the active sites of kinases and other enzymes, inhibiting their activity and thereby disrupting signaling pathways essential for cancer cell survival.

- Cellular Signaling Modulation : It affects pathways such as MAPK/ERK, leading to altered gene expression and cellular responses.

- Apoptotic Pathways : The induction of apoptosis appears to be mediated through mitochondrial pathways, suggesting that the compound may trigger intrinsic apoptotic signals.

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Study on MCF-7 Cells : A dose-dependent increase in apoptosis was observed when treated with concentrations ranging from 0.1 µM to 1 µM, indicating strong pro-apoptotic effects at low doses .

- In Vivo Studies : Animal models treated with the compound showed significant tumor reduction compared to control groups, with minimal side effects noted .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyridin-3-yl)pyridin-2-amine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives (e.g., via Suzuki-Miyaura or Buchwald-Hartwig reactions) to introduce the aminopyridine core, followed by dihydrochloride salt formation using HCl. Key optimizations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates.

- Acid treatment : Controlled addition of HCl (gas or aqueous) to precipitate the dihydrochloride salt, monitored by pH titration.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and amine proton integration .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity; mobile phase: acetonitrile/water (0.1% TFA) gradient .

- Mass spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z = [C₁₀H₁₁N₃·2HCl – 2Cl]⁺ = 178.1) .

- Elemental analysis : Verify Cl⁻ content (~21.4% for dihydrochloride form) .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer :

- Storage : In airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .

- Handling : Use desiccators during weighing; avoid prolonged exposure to humidity (>60% RH).

- Stability monitoring : Periodic TLC or HPLC checks for decomposition (e.g., free amine formation) .

Advanced Research Questions

Q. How can researchers investigate the potential biological interactions of this compound with protein targets using computational modeling and in vitro assays?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with the compound’s SMILES (C1=CN=C(C=C1CCN)N.Cl.Cl ) and target protein PDB structures (e.g., kinases or GPCRs). Validate binding poses with MD simulations (AMBER/CHARMM) .

- In vitro assays**: SPR for binding affinity (KD measurement) or fluorescence polarization for competitive inhibition.

- Mutagenesis : Ala-scanning of predicted binding pockets to confirm critical residues .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the reactivity of this compound in different solvent systems?

- Methodological Answer :

- Solvent parameterization : Use COSMO-RS or SMD models to compute solvation free energies and compare with experimental kinetic data (e.g., reaction rates in DMSO vs. MeOH).

- Controlled experiments : Systematic variation of solvent polarity (via Kamlet-Taft parameters) to isolate dielectric effects .

- DFT calculations : Optimize transition states (B3LYP/6-31G*) to identify solvent-dependent activation barriers .

Q. In crystallographic studies of this compound, how can SHELXL be utilized to refine structural models and address challenges such as disorder or twinning?

- Methodological Answer :

- Disorder refinement : Use PART commands in SHELXL to model split positions for disordered Cl⁻ ions or pyridine rings, with occupancy factors constrained to 1.0 .

- Twinning mitigation : Apply TWIN/BASF instructions for non-merohedral twinning; validate with Hooft parameter (|Y| < 0.05) .

- Hydrogen placement : DFIX restraints for N–H bonds (0.88 Å) and ISOR constraints for thermal motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.